molecular formula C15H12ClFO3 B6409391 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1262005-35-5

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6409391
CAS RN: 1262005-35-5
M. Wt: 294.70 g/mol
InChI Key: MXJIUWYGGAVJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid (CEFBA) is an organic compound belonging to the class of benzoic acids. It has a molecular formula of C10H9ClFNO3 and a molecular weight of 232.6 g/mol. CEFBA has a wide range of applications in the scientific research field, including synthesis, biochemistry, pharmacology, and drug development.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% is widely used in the scientific research field due to its unique properties. It is used as a starting material for synthesizing various organic compounds, such as 2-chloro-4-ethoxybenzaldehyde, 2-chloro-4-ethoxybenzoic acid, and 4-fluorobenzoyl chloride. 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% is also used as a reagent in the synthesis of various heterocyclic compounds, such as 5-chloro-2-fluoro-4-ethoxybenzene-1,3-dione, 5-chloro-2-fluoro-4-ethoxybenzene-1,4-dione, and 5-chloro-2-fluoro-4-ethoxybenzene-1,2-dione.

Mechanism of Action

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. By blocking the action of AChE, 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% increases the levels of acetylcholine in the body, which can have beneficial effects on memory and learning.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has been shown to improve memory and learning, reduce anxiety, and decrease inflammation. It has also been shown to reduce the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. It also has a wide range of applications and can be used in a variety of experiments. However, 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% can be toxic if not handled properly and can cause skin and eye irritation.

Future Directions

There are several potential future directions for research involving 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95%. One area of research is to further explore the biochemical and physiological effects of 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% on the body. Another area of research is to investigate the potential therapeutic applications of 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to explore the potential use of 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% as a drug delivery system. Finally, research could be conducted to explore the potential use of 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% in the synthesis of new organic compounds.

Synthesis Methods

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-ethoxybenzene with 4-fluorobenzoyl chloride in the presence of anhydrous aluminium chloride as a catalyst. The reaction is conducted in an inert atmosphere such as nitrogen or argon. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-2-20-10-4-6-11(14(16)8-10)13-7-9(17)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJIUWYGGAVJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691678
Record name 2'-Chloro-4'-ethoxy-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid

CAS RN

1262005-35-5
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-chloro-4′-ethoxy-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.